N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC17449571
InChI: InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
SMILES:
Molecular Formula: C12H16FNO
Molecular Weight: 209.26 g/mol

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine

CAS No.:

Cat. No.: VC17449571

Molecular Formula: C12H16FNO

Molecular Weight: 209.26 g/mol

* For research use only. Not for human or veterinary use.

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine -

Specification

Molecular Formula C12H16FNO
Molecular Weight 209.26 g/mol
IUPAC Name N-(2-fluoro-5-methylphenyl)oxan-4-amine
Standard InChI InChI=1S/C12H16FNO/c1-9-2-3-11(13)12(8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
Standard InChI Key FDZHLJCVWWXGBK-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=C(C=C1)F)NC2CCOCC2

Introduction

Chemical Identity and Structural Features

Molecular Architecture

N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine features a tetrahydropyran (oxane) ring substituted at the 4-position by an amine group, which is further connected to a 2-fluoro-5-methylphenyl aromatic system. The IUPAC name, N-(2-fluoro-5-methylphenyl)oxan-4-amine, reflects this connectivity. Key structural attributes include:

  • Tetrahydropyran moiety: A six-membered oxygen-containing ring in a chair conformation, contributing to the compound's stereochemical flexibility.

  • Fluorinated aryl group: The 2-fluoro substituent enhances electronegativity and influences π-π stacking interactions, while the 5-methyl group provides steric bulk.

Table 1: Fundamental Chemical Properties

PropertyValue
Molecular FormulaC12H16FNO\text{C}_{12}\text{H}_{16}\text{FNO}
Molecular Weight209.26 g/mol
IUPAC NameN-(2-fluoro-5-methylphenyl)oxan-4-amine
SMILES NotationCC1=CC(=C(C=C1)F)NC2CCOCC2
InChI KeyFDZHLJCVWWXGBK-UHFFFAOYSA-N
Topological Polar Surface23.5 Ų

Synthesis and Optimization Strategies

Retrosynthetic Analysis

The synthesis of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine can be conceptualized through two primary disconnections:

  • Formation of the tetrahydropyran-4-amine core: Achieved via reductive amination of tetrahydro-4H-pyran-4-one with ammonia or protected amines .

  • Coupling of the aryl fragment: Introduced through nucleophilic aromatic substitution (SNAr) or Buchwald-Hartwig amination.

Reported Synthetic Routes

A representative pathway, adapted from Kher et al. (2020), involves:

  • Nitration of 2-fluoro-5-methyltoluene to yield 2-fluoro-5-methyl-4-nitrotoluene .

  • Nucleophilic substitution with 4-aminotetrahydropyran under basic conditions.

  • Catalytic hydrogenation to reduce the nitro group to an amine.

  • Cyclization and purification via column chromatography .

Critical parameters include:

  • Temperature control: Maintaining 80°C during nucleophilic substitution ensures efficient fluorine displacement .

  • Catalyst selection: Raney nickel or palladium on carbon for hydrogenation steps .

Table 2: Synthetic Yield Optimization

StepYield (%)Conditions
Nitration64–72HNO₃, H₂SO₄, 16 h
SNAr Reaction63DMF, 40–80°C, 38 h
Hydrogenation70H₂, Raney Ni, EtOH

Physicochemical and Pharmacokinetic Properties

Solubility and Lipophilicity

The compound’s logP (calculated: 2.1) suggests moderate lipophilicity, balancing membrane permeability and aqueous solubility. Experimental solubility data indicate:

  • Water: <0.1 mg/mL at 25°C

  • DMSO: >50 mg/mL, making it suitable for in vitro assays.

Metabolic Stability

Preliminary microsomal studies on analogs show:

  • Half-life (human liver microsomes): ~45 minutes

  • Primary metabolites: N-dealkylation products and hydroxylated tetrahydropyran derivatives .

Pharmacological Applications and Mechanisms

Central Nervous System Targets

Structural analogs demonstrate affinity for:

  • Muscarinic M₁ receptors: Sub-micromolar IC₅₀ values in binding assays, suggesting potential for cognitive disorder therapeutics .

  • Serotonin transporters: Moderate inhibition (Ki ≈ 200 nM) in radioligand displacement studies .

Anti-Inflammatory Activity

The fluoroaryl moiety confers COX-2 inhibitory activity, with selectivities >10-fold over COX-1 in cell-based assays . Molecular docking simulations predict hydrogen bonding with Tyr385 and Ser530 residues in the COX-2 active site.

Current Research and Clinical Relevance

Preclinical Studies

  • Neuropathic pain models: Oral administration (10 mg/kg) reduced mechanical allodynia by 60% in rodent models .

  • Neuroprotection: Demonstrated 40% reduction in glutamate-induced neuronal apoptosis at 5 μM concentrations .

Patent Landscape

Recent filings highlight derivatives of N-(2-Fluoro-5-methylphenyl)tetrahydro-2H-pyran-4-amine for:

  • Patent WO2023156789: Dopamine D3/D4 antagonists for addiction therapy.

  • Patent US2024182742: κ-opioid receptor modulators with reduced psychotomimetic effects.

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